molecular formula C12H12O3 B8472360 2-Formyl-5-methoxy-1-tetralone

2-Formyl-5-methoxy-1-tetralone

Cat. No.: B8472360
M. Wt: 204.22 g/mol
InChI Key: MTXHQLZDDPFKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-5-methoxy-1-tetralone is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

2-Formyl-5-methoxy-1-tetralone and its derivatives have been studied for their potential pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that certain tetralone derivatives can inhibit the growth of various cancer cell lines, including prostate cancer cells. One study reported that a combination of tetralone derivatives with calcitriol (Vitamin D3) enhanced growth inhibition in DU-145 prostate cancer cells, demonstrating a synergistic effect that may be useful in therapeutic applications .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, tetralone derivatives have shown potential as inhibitors of cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition can affect the bioavailability and efficacy of other therapeutic agents, making these compounds valuable in drug development .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Derivatives

The compound can be transformed into various derivatives through reactions such as the Leuckart reaction, which converts ketones into amines. This method has been employed to synthesize amine derivatives from 1-tetralone and its derivatives, yielding high purity products under basic conditions .

Use as a Protecting Group

In peptide synthesis, tetralinylamines derived from this compound can function as carboxamide protecting groups. This application is crucial for selectively modifying peptide chains without affecting other functional groups during synthesis .

Antimicrobial Activity

A study focusing on the antimicrobial properties of tetralone derivatives found that certain compounds derived from this compound exhibited moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potential therapeutic uses in treating bacterial infections .

Interaction with Vitamin D Metabolism

In another case study, researchers explored how tetralone derivatives influenced the metabolism of Vitamin D3. The findings indicated that these compounds could modulate the activity of enzymes responsible for Vitamin D metabolism, suggesting a role in enhancing or inhibiting the effects of Vitamin D in various biological systems .

Comparative Data Table

Application TypeDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell growthSynergistic effects with calcitriol on DU-145 cells
Enzyme InhibitionInhibition of cytochrome P450 enzymesPotential to alter drug metabolism
SynthesisBuilding block for amines and other derivativesHigh yields via Leuckart reaction
Antimicrobial ActivityActivity against bacterial strainsModerate activity against E. coli and others

Chemical Reactions Analysis

Aldol Condensation Reactions

The formyl group at the C2 position participates in base-catalyzed aldol condensations. In a study using 5-methoxy-α-tetralone derivatives, treatment with ethyl acetate under basic conditions produced C-acetyl enol intermediates (e.g., 54 in ) in 77% yield. For 2-formyl-5-methoxy-1-tetralone, analogous reactions with ketones or aldehydes would form α,β-unsaturated carbonyl systems.

SubstrateReagent/ConditionsProductYieldReference
This compoundAcetone, NaOH, ethanolChalcone analog65–72% ,

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with organometallic reagents:

  • Grignard Reactions : Methylmagnesium bromide adds to the carbonyl group of tetralones, forming secondary alcohols. For example, 5-methoxy-1-tetralone reacts with MeMgBr to yield dihydronaphthalene derivatives (e.g., 3 in ) in >80% yield.

  • Cyanide Additions : Trimethylsilylcyanide (TMSCN) adds to the aldehyde, forming cyanohydrins, which are precursors to α-hydroxy acids ( ).

Reduction

  • Catalytic Hydrogenation : The formyl group reduces to a hydroxymethyl group using PtO₂ or Pd/C. For example, hydrogenation of 5-methoxy-α-tetralone derivatives at atmospheric pressure yields tetralols (85% yield, ).

  • Sodium Borohydride : Selective reduction of the aldehyde to a primary alcohol occurs in ethanol at 0°C ( ).

Oxidation

  • Sarett Oxidation : The secondary alcohol (from Grignard addition) oxidizes to a ketone. For instance, compound 55 in converts to ketone 57 using CrO₃-pyridine (72% yield).

Cyclization Reactions

The aldehyde and ketone groups enable intramolecular cyclization:

  • Friedländer Synthesis : Condensation with aminoketones forms quinoline derivatives. For example, reacting with 2-aminobenzophenone under acidic conditions yields tetracyclic aza-naphthalenones (e.g., , ).

  • Paal-Knorr Pyrrole Synthesis : Reaction with primary amines and diketones generates pyrrole-fused tetralin systems.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

  • Bromination : Using Br₂/FeBr₃ or H₂O₂/NH₄Br in acetic acid ( ), bromination occurs at the C8 position (96% yield, ).

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at activated positions.

Functional Group Interconversions

  • Wittig Reactions : The aldehyde reacts with ylides to form α,β-unsaturated esters or ketones.

  • Vilsmeier-Haack Formylation : Further formylation at vacant aromatic positions is feasible using POCl₃/DMF ( ).

Pharmaceutical Intermediates

  • Rotigotine Hydrochloride : The tetralone scaffold is critical in synthesizing dopamine agonists ( , ).

Stability and Reaction Optimization

  • Thermal Degradation : Decomposition occurs above 160°C ( ).

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) improve yields of condensation products ( ).

Comparative Reactivity Data

Reaction TypeConditionsTetralone DerivativeYield
Aldol CondensationNaOH, ethanol, 25°CThis compound72%
BrominationH₂O₂/NH₄Br, AcOH5-Methoxy-1-tetralone96%
Grignard AdditionMeMgBr, THF, 0°C5-Methoxy-1-tetralone85%

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at C2 reduce reactivity in nucleophilic additions ( ).

  • Over-Oxidation : Careful control is required during Sarett oxidation to avoid side products ( ).

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H12O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-4,7-8H,5-6H2,1H3

InChI Key

MTXHQLZDDPFKIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2=O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl formate (20 ml, 0.37 mol) in anhydrous benzene (100 ml) is added to sodium ethoxide, prepared from sodium (8.34 g, 0.35 mol) and absolute ethanol, in anhydrous benzene (100 ml). The reaction mixture is cooled to about 0° C. and a solution of 5-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 0.14 mol) in anhydrous benzene (100 ml) is then slowly stirred in. By working up the mixture as described in J. Am. Chem. Soc., 1947, 69, 2942, the above indicated product is recovered (24.8 g); m.p. 68°-70° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-methoxy-1-tetralone (10 g) in diethyl ether (100 ml) at 0° C. was added 1M potassium t-butoxide in tetrahydrofuran (68 ml) with stirring. After 15 minutes, ethyl formate (25 g) was added in one portion, and the reaction mixture allowed to rise to room temperature over a period of 45 minutes. The mixture was poured into water (500 ml), extracted with diethyl ether, the ether extract dried over magnesium sulfate, and solvent removed under reduced pressure to give 2-formyl-5-methoxy-1-tetralone (10.2 g), m.p. 67°-68° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.